Org 24598 -

Org 24598

Catalog Number: EVT-254511
CAS Number:
Molecular Formula: C19H20F3NO3
Molecular Weight: 367.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Org 24598, commonly known as Org 24598, is a synthetic compound classified as a selective glycine transporter 1 (GlyT1) inhibitor. [] It plays a crucial role in scientific research, particularly in neuroscience and pharmacology, by allowing researchers to investigate the role of glycine and GlyT1 in various physiological and pathological processes.

Sarcosine (N-methylglycine)

Compound Description: Sarcosine is a glycine derivative and a naturally occurring amino acid found in muscles and other tissues. It acts as a GlyT1 inhibitor, increasing glycine levels in the synaptic cleft. []

Reference:

Org 25935 (cis-N-methyl-N-(6-methoxy-1- phenyl-1,2,3,4-tetrahydronaphthalen-2-ylmethyl)amino-methylcarboxylic acid hydrochloride)

Compound Description: Org 25935 is a non-amino acid derivative and a potent and selective GlyT1 inhibitor. It has been investigated for its therapeutic potential in treating schizophrenia. []

Relevance: Org 25935 shares a similar mechanism of action with Org 24598, both acting as GlyT1 inhibitors. They differ in their chemical structures, with Org 25935 belonging to a different class of compounds. []

Reference:

Bitopertin (RG 1678)

Compound Description: Bitopertin is a non-amino acid derivative and a highly selective GlyT1 inhibitor. It has shown promising results in clinical trials for treating negative symptoms in schizophrenia. []

Relevance: Bitopertin, like Org 24598, targets GlyT1 and aims to improve NMDAR function. Both compounds have been investigated for their therapeutic potential in schizophrenia, but bitopertin has progressed further in clinical trials. []

Reference:

ALX 5407

Compound Description: ALX 5407 is a GlyT1 inhibitor. Its pharmacological activity has been compared to Org 24598 in a novel high-throughput assay for investigating GlyT-1b function. []

Relevance: Both ALX 5407 and Org 24598 are GlyT1 inhibitors. The development of a novel high-throughput assay using these compounds demonstrates their utility in identifying novel glycine uptake inhibitors for potential therapeutic applications. []

Reference:

ORG 25543

Compound Description: ORG 25543 is a selective antagonist of the neuronal glycine transporter (GlyT2). In contrast to Org 24598, which targets GlyT1, ORG 25543 specifically blocks GlyT2, highlighting the distinct roles of these transporters. []

Relevance: While both Org 24598 and ORG 25543 modulate glycine levels, they target different glycine transporters. Org 24598 selectively inhibits GlyT1, primarily found on glial cells, while ORG 25543 inhibits GlyT2, located on neurons. This difference in target specificity leads to distinct effects on glycinergic transmission and NMDA receptor function. []

Reference:

D-cycloserine (d-4-amino-3-isoxazolidinone)

Compound Description: D-cycloserine is a partial agonist at the glycine site of the NMDA receptor. It has been studied as a potential therapeutic agent for schizophrenia but has shown limited efficacy. []

Relevance: Unlike Org 24598, which indirectly enhances NMDAR function by increasing glycine levels through GlyT1 inhibition, D-cycloserine directly acts on the NMDA receptor. Both compounds aim to enhance NMDAR activity but through different mechanisms. []

Reference:

Overview

2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid, commonly referred to as Org 24598, is a chemical compound that has garnered attention for its potential applications in pharmacology, particularly concerning neurological disorders. This compound is characterized by its complex structure, which includes a trifluoromethyl group and a phenoxy moiety, contributing to its unique properties and biological activities.

Classification

This compound falls under the category of amino acids and is specifically classified as a glycine transporter inhibitor. It has been investigated for its role in modulating neurotransmitter levels, particularly glycine, which is crucial for various neurological functions.

Synthesis Analysis

The synthesis of 2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid involves several key steps:

  1. Starting Materials: The synthesis begins with the preparation of intermediate compounds such as phenylpropylamine and trifluoromethylphenol.
  2. Coupling Reaction: The phenylpropylamine is reacted with trifluoromethylphenol under controlled conditions to form the phenoxypropylamine intermediate. This reaction typically requires specific solvents and temperatures to ensure optimal yield.
  3. Methylation: The intermediate compound undergoes methylation using methyl iodide in the presence of a base like potassium carbonate. This step is crucial for introducing the methyl group necessary for the final product.
  4. Purification: After synthesis, the product is purified through techniques such as recrystallization and chromatography to achieve high purity levels (≥98%) .

Industrial Production

In industrial settings, the synthesis process is optimized for scale, ensuring that temperature, pressure, and solvent conditions are carefully controlled to maximize yield and purity.

Molecular Structure Analysis

The molecular structure of 2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid can be described using its molecular formula C19H20F3NO3C_{19}H_{20}F_{3}NO_{3} and molecular weight of 367.4 g/mol .

Structural Features

  • Chiral Center: The compound contains a chiral center at the 3-position of the propyl chain, which is critical for its biological activity.
  • Functional Groups: It features an amino group, a carboxylic acid group, and a trifluoromethyl group that influences its solubility and reactivity.
Chemical Reactions Analysis

2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid participates in various chemical reactions:

  1. Oxidation: Under specific conditions, this compound can be oxidized to form corresponding oxides using agents like potassium permanganate or chromium trioxide.
  2. Reduction: It can also undergo reduction reactions to yield reduced forms, typically utilizing lithium aluminum hydride or sodium borohydride as reducing agents.
  3. Substitution Reactions: The compound can engage in nucleophilic substitution reactions at the phenoxy group with nucleophiles such as sodium methoxide or potassium tert-butoxide .
Mechanism of Action

The mechanism of action of 2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid primarily involves its role as a glycine transporter inhibitor. By inhibiting glycine transporters in the brain:

  1. Increased Glycine Levels: The compound enhances synaptic glycine levels, which can modulate excitatory neurotransmission.
  2. Potential Therapeutic Effects: This modulation may have therapeutic implications for conditions such as schizophrenia and other neurological disorders where glycine dysregulation occurs .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline substance.

Chemical Properties

  1. Solubility: The presence of the trifluoromethyl group enhances solubility in organic solvents while maintaining moderate solubility in aqueous solutions.
  2. Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data

The melting point and boiling point data are not explicitly provided in the sources but can be determined through experimental methods during synthesis.

Applications

2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid has several notable applications:

  1. Pharmaceutical Research: Investigated as a potential therapeutic agent for treating schizophrenia by modulating glycine levels in the brain.
  2. Neuroscience Studies: Used as a model compound for studying glycine transporter inhibitors and their effects on neurotransmitter regulation.
  3. Drug Development: Its unique structural features make it a candidate for developing new pharmaceuticals targeting glycine transporters .
Introduction to the Pharmacological Significance of 2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid

This synthetic compound, systematically named 2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid (also known as ORG-24598), represents a strategically designed inhibitor targeting glycine-mediated neurotransmission. Its development stems from efforts to overcome limitations in treating neurological disorders associated with N-methyl-D-aspartate receptor (NMDAR) hypofunction. The compound’s unique structural features—including a stereospecific (R)-configuration, trifluoromethyl phenoxy moiety, and flexible aminoacetic acid chain—enable selective and potent inhibition of glycine transporter 1 (GlyT1). This pharmacological action elevates synaptic glycine levels, thereby potentiating NMDAR function without direct receptor activation. Research highlights its therapeutic potential for conditions like schizophrenia and alcohol use disorder, positioning it as a key tool for probing glycine reuptake mechanisms and developing neurotherapeutics [1] [5].

Nomenclature and Structural Uniqueness in Glycine Transporter Inhibition

The compound’s IUPAC name, 2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid, precisely defines its atomic connectivity and stereochemistry. Key structural elements include:

  • Stereogenic Center: An (R)-configured carbon linking the phenyl and phenoxy groups, crucial for optimal GlyT1 binding [5].
  • Trifluoromethyl Phenoxy Moiety: The para-trifluoromethyl (–CF₃) substitution on the phenoxy ring enhances lipophilicity (logP ≈ 3.2) and introduces steric/electronic effects that stabilize transporter interactions [7].
  • Flexible Linker: A three-carbon alkyl chain connected to a N-methylglycine group, enabling conformational adaptability during inhibitor-transporter engagement [1].

The trifluoromethyl group (–CF₃) contributes significantly to target affinity through:

  • Hydrophobicity: Increases membrane permeability, facilitating CNS access.
  • Electron-Withdrawing Effects: Polarizes the phenoxy oxygen, strengthening hydrogen bonds within GlyT1’s substrate pocket.
  • Metabolic Resistance: The C–F bonds resist oxidative degradation, prolonging in vivo activity [7].

Table 1: Structural Attributes and Functional Roles

Structural ComponentRole in GlyT1 Inhibition
(R)-3-Phenyl groupAnchors to hydrophobic subpocket via π-stacking; enantiomer-specific binding affinity
para-Trifluoromethyl phenoxyEnhances membrane penetration; forms halogen bonds with GlyT1 Leu290/Val294 residues
N-Methylglycine terminusMimics glycine’s carboxylate group, competing for substrate-binding site
Propyl linkerAllows optimal spacing between aromatic and acidic moieties for high-affinity engagement

Role in Modulating Neurotransmitter Reuptake Pathways

ORG-24598 selectively inhibits glycine transporter 1 (GlyT1), which predominates in glial cells and presynaptic neurons of the forebrain, spinal cord, and retina. Unlike GlyT2 (primarily in brainstem/spinal cord), GlyT1 regulates synaptic glycine availability for NMDAR co-activation. The compound’s mechanism involves:

  • Glycine Reuptake Blockade: Reversibly binds GlyT1’s substrate pore, preventing glycine clearance from the synaptic cleft. This elevates extracellular glycine concentrations by 50–70% at therapeutic doses [1].
  • NMDAR Potentiation: Enhanced glycine levels saturate the NMDAR’s mandatory glycine-binding site (GluN1 subunit), facilitating glutamate-induced receptor activation. This is critical for synaptic plasticity and cognitive function [3].
  • Dopamine-Glycine Crosstalk: Preclinical studies indicate elevated glycine amplifies dopamine release in the nucleus accumbens when combined with varenicline/bupropion, suggesting utility in alcohol use disorder by modulating reward pathways [1] [2].

Table 2: Neurotransmitter Pathways Modulated by ORG-24598

Target PathwayEffect of GlyT1 InhibitionTherapeutic Implication
NMDAR-mediated excitation↑ Glycine occupancy at GluN1 site → stronger Ca²⁺ influx/post-synaptic depolarizationImproved cognition in schizophrenia
Dopaminergic reward circuit↑ Glycine-dependent facilitation of dopamine release in mesolimbic pathwayReduced alcohol-seeking behavior in AUD
Cortico-thalamic gatingNormalized glutamatergic signaling via disinhibited NMDARsAttenuation of sensory processing deficits

Historical Development as a GlyT1 Selective Inhibitor

The discovery of ORG-24598 emerged from efforts to address NMDAR hypofunction in schizophrenia. Initial strategies used glycine-site agonists (e.g., D-serine), but their efficacy was limited by poor bioavailability and receptor desensitization. This shifted focus to glycine reuptake inhibition:

  • Early Compounds (1990s): Non-selective glycine uptake blockers (e.g., glycyldodecylamide) demonstrated proof-of-concept but lacked CNS penetration and GlyT1 specificity [1].
  • Structural Optimization (2000s): Screening of phenoxypropylamine derivatives identified ORG-24598’s scaffold. The (R)-enantiomer showed 40-fold greater potency than the (S)-form, leading to its selection for development. Introduction of the para-trifluoromethyl group boosted GlyT1 affinity (IC₅₀ = 15 nM) over GlyT2 (IC₅₀ > 1 μM) [5].
  • Key Milestones:
  • 2002: Javitt proposed GlyT1 inhibition as schizophrenia treatment [1] [4].
  • 2013: Chue documented ORG-24598’s ability to elevate glycine in prefrontal cortex, reversing NMDAR deficits [3].
  • 2024: Olsson demonstrated synergy with varenicline/bupropion in abolishing alcohol deprivation effects in rats [1].

Table 3: Evolution of GlyT1 Inhibitors Leading to ORG-24598

Compound GenerationExample AgentsLimitationsAdvantages of ORG-24598
1st (1990s)GlycyldodecylamideLow selectivity; poor CNS penetration>100-fold selectivity for GlyT1 over GlyT2
2nd (Early 2000s)NFPS (ALX-5407)Irreversible binding; pro-convulsant effectsReversible inhibition; improved safety
3rd (Optimized)ORG-24598--Nanomolar potency; oral bioavailability; (R)-stereospecificity

Properties

Product Name

2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid

IUPAC Name

2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid

Molecular Formula

C19H20F3NO3

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C19H20F3NO3/c1-23(13-18(24)25)12-11-17(14-5-3-2-4-6-14)26-16-9-7-15(8-10-16)19(20,21)22/h2-10,17H,11-13H2,1H3,(H,24,25)/t17-/m1/s1

InChI Key

KZWQAWBTWNPFPW-QGZVFWFLSA-N

SMILES

CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)CC(=O)O

Synonyms

org 24598
org24598
R-(-)-N-methyl-N-(3-(4-trifluoromethyl)phenoxy)-3-phenyl-propylglycine lithium salt

Canonical SMILES

CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)CC(=O)O

Isomeric SMILES

CN(CC[C@H](C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.